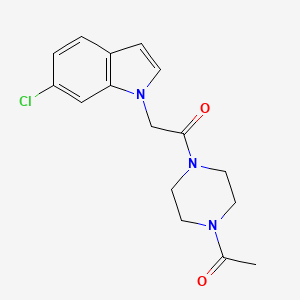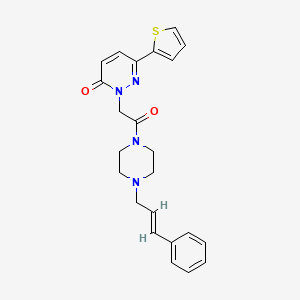![molecular formula C20H27N5O3 B4520835 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4520835.png)
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Overview
Description
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a pyrimidine ring with N,N,2-trimethyl substitutions. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Preparation Methods
The synthesis of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethoxybenzoyl group using a suitable acylating agent under controlled conditions.
Pyrimidine Ring Formation: The substituted piperazine is then reacted with a pyrimidine precursor in the presence of a base to form the desired pyrimidine ring.
Final Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like halides and amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine stands out due to its unique structural features and versatile applications. Similar compounds include:
6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-propyl-2,3-dihydro-1,3-benzothiazol-2-one: Known for its applications in medicinal chemistry.
6-(4-(3,4-dimethoxybenzoyl)piperazin-1-yl)-3,4-dihydroxybenzene: Studied for its potential in biochemical research.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and diverse applications.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-21-18(23(2)3)13-19(22-14)24-8-10-25(11-9-24)20(26)15-6-7-16(27-4)17(12-15)28-5/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWOQEMQKZFWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4520759.png)
![2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4520763.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4520768.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4520778.png)
![N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B4520779.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-3-methylbenzamide](/img/structure/B4520794.png)
![1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4520813.png)

![Methyl 4-{[2-(3-methylphenyl)azepane-1-carbonyl]amino}benzoate](/img/structure/B4520822.png)

![1-cyclohexyl-4-(3-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4520842.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4520854.png)
